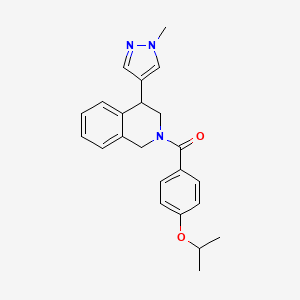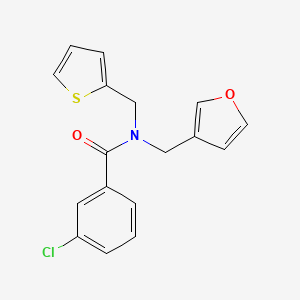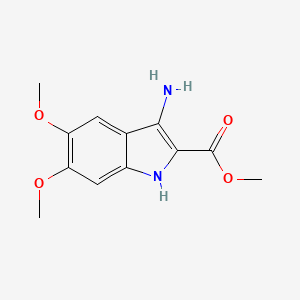![molecular formula C8H9BrN2O B2824428 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one CAS No. 2166529-84-4](/img/structure/B2824428.png)
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
The research by Xue et al. (2016) demonstrates the utility of 1-cyanocyclopropane-1-carboxylates reacted with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles, showcasing a method for synthesizing structurally diverse pyrazole derivatives through Brönsted acid-mediated annulations. This process highlights the potential of cyclopropyl compounds in constructing complex pyrazole frameworks, which are of significant interest in various chemical synthesis applications (Xue, Liu, Qing, & Wang, 2016).
Characterization and Structural Analysis
Delgado et al. (2020) synthesized and characterized a pyrazoline compound structurally related to the target molecule, providing insights into its crystal packing and intermolecular interactions through X-ray diffraction studies and Hirshfeld surface analysis. This work underscores the importance of detailed structural characterization in understanding the properties of such compounds and their potential applications in materials science and chemistry (Delgado, Liew, Jamalis, Cisterna, Cárdenas, & Brito, 2020).
Novel Synthesis Routes
Hamdi, Dixneuf, and Khemiss (2005) explored the 1,3-dipolar cycloaddition reactions of 2-diazopropane to propargylic alcohols, leading to the formation of 3H-pyrazoles and cyclopropenyl alcohols, demonstrating an innovative synthesis route. This study illustrates the potential of cyclopropyl and pyrazole derivatives in creating novel compounds through regioselective processes, which could be beneficial for developing new materials and chemicals (Hamdi, Dixneuf, & Khemiss, 2005).
Green Chemistry Applications
Vafajoo et al. (2015) described an efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electrocatalyzed multicomponent transformation, showcasing an environmentally friendly approach in chemical synthesis. This research emphasizes the importance of green chemistry principles in the synthesis of pyrazole derivatives, aligning with sustainable practices in scientific research (Vafajoo, Hazeri, Maghsoodlou, & Veisi, 2015).
Properties
IUPAC Name |
1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)8(2-3-8)11-5-7(9)4-10-11/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXQEHNSOBZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824345.png)


![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2824348.png)
![N-(4-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2824355.png)
![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)
![ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824357.png)

![[4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2824360.png)





